

# Application Note: Determination of Sofosbuvir Impurity G using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|
| Compound Name:       | Sofosbuvir impurity G |           |  |  |  |
| Cat. No.:            | B15566924             | Get Quote |  |  |  |

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), it is critical to control the levels of impurities to ensure the safety and efficacy of the drug product. One such impurity is **Sofosbuvir impurity G**, which is a diastereoisomer of Sofosbuvir.[3][4] Due to their similar chemical structures, the separation of diastereomers can be challenging. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Sofosbuvir impurity G** in bulk drug substances.

This method is designed to provide high resolution and sensitivity, enabling accurate quantification of impurity G, even at low levels. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of pharmaceutical compounds.[1][5][6]

# **Experimental Protocols**

1. Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended for the separation of Sofosbuvir and impurity G:



| Parameter           | Recommended Condition                                       |  |
|---------------------|-------------------------------------------------------------|--|
| HPLC System         | Agilent 1200 series or equivalent with UV/PDA detector      |  |
| Column              | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent |  |
| Mobile Phase A      | 0.1% Trifluoroacetic acid in water                          |  |
| Mobile Phase B      | Acetonitrile                                                |  |
| Gradient            | See Gradient Table below                                    |  |
| Flow Rate           | 1.0 mL/min                                                  |  |
| Column Temperature  | 35°C                                                        |  |
| Detector Wavelength | 263 nm                                                      |  |
| Injection Volume    | 10 μL                                                       |  |
| Run Time            | Approximately 85 minutes                                    |  |

## **Gradient Table:**

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0              | 95               | 5                |
| 15             | 95               | 5                |
| 40             | 40               | 60               |
| 70             | 40               | 60               |
| 75             | 95               | 5                |
| 85             | 95               | 5                |

## 2. Preparation of Solutions

• Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is used as the diluent.[5]



- Standard Stock Solution of Sofosbuvir: Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.[7]
- Standard Stock Solution of Sofosbuvir Impurity G: Accurately weigh about 25 mg of Sofosbuvir impurity G reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.
- System Suitability Solution: Prepare a solution containing approximately 1000 μg/mL of Sofosbuvir and 10 μg/mL of Sofosbuvir impurity G in the diluent.
- Sample Preparation: Accurately weigh a quantity of the tablet powder equivalent to about 100 mg of Sofosbuvir into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[7] Make up to volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.
- 3. Analytical Procedure
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the diluent as a blank to ensure a clean baseline.
- Inject the system suitability solution in six replicates. The system is deemed suitable if the resolution between Sofosbuvir and impurity G is greater than 2.0, and the relative standard deviation (%RSD) for the peak areas of replicate injections is not more than 2.0%.
- Inject the standard solutions.
- Inject the sample solutions.
- Calculate the amount of Sofosbuvir impurity G in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.

## **Data Presentation**

The following table summarizes the expected quantitative data for the HPLC method for the determination of **Sofosbuvir impurity G**.



| Analyte    | Retention Time<br>(min) | Limit of<br>Detection<br>(LOD) (µg/mL) | Limit of<br>Quantification<br>(LOQ) (µg/mL) | Resolution (between Sofosbuvir and Impurity G) |
|------------|-------------------------|----------------------------------------|---------------------------------------------|------------------------------------------------|
|            |                         |                                        |                                             |                                                |
| Sofosbuvir | ~48.0                   | 0.04                                   | 0.125                                       | > 2.0                                          |

Note: The retention times are approximate and may vary depending on the specific HPLC system and column used. The LOD and LOQ values are based on similar methods for Sofosbuvir and its impurities.[5][6]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for the HPLC determination of **Sofosbuvir impurity G**.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. journalajacr.com [journalajacr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir impurity G (索非布韦杂质 G) 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- To cite this document: BenchChem. [Application Note: Determination of Sofosbuvir Impurity G using a Stability-Indicating HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566924#hplc-method-for-the-determination-of-sofosbuvir-impurity-g]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com